3-Pentyn-1-ol

Corrosion inhibition Electrochemistry Surface adsorption

3-Pentyn-1-ol (CAS 10229-10-4) is a high-purity terminal alkyne building block that outperforms propargyl alcohol in Sonogashira and CuAAC reactions due to its optimized 2‑carbon spacer, which lowers steric hindrance and improves organic-phase partitioning. It serves as a cost-effective corrosion inhibitor for industrial iron pickling (70‑75% IE at 10⁻²M) and enables regioselective cyclization to 5‑ or 6‑membered oxa‑heterocycles. Choose this compound for repeatable yields, reduced catalyst loadings, and reliable film-forming protection where shorter alkynols fail. Bulk and R&D packs in stock — request a quote today.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 10229-10-4
Cat. No. B167779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentyn-1-ol
CAS10229-10-4
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC#CCCO
InChIInChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3
InChIKeyIDYNOORNKYEHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentyn-1-ol (CAS 10229-10-4): Core Properties and Strategic Role as an Alkyne Building Block


3-Pentyn-1-ol (CAS 10229-10-4) is an acetylenic primary alcohol with the linear formula CH3C≡CCH2CH2OH and a molecular weight of 84.12 g/mol [1]. It belongs to the class of terminal alkyn-1-ols, characterized by an internal triple bond positioned between carbons 3 and 4, and a primary hydroxyl group at carbon 1 . The compound is a colorless to pale yellow liquid with a boiling point of 154-157 °C (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . Its structure provides a balance of chain length and hydroxyl separation from the alkyne, creating a distinct reactivity profile compared to other alkynols [2]. As a building block in organic synthesis, it offers a terminal alkyne moiety for cycloadditions and cross-couplings, a primary alcohol for esterification or tosylation, and a defined chain length that affects solubility, volatility, and biological activity [3].

Why 3-Pentyn-1-ol Cannot Be Replaced by Common Analogs in Critical Synthetic and Industrial Applications


3-Pentyn-1-ol exhibits a unique combination of molecular weight, alkyne position, and hydroxyl separation that directly impacts its performance in key applications. Simple substitution with 3-butyn-1-ol (homopropargyl alcohol) or 4-pentyn-1-ol is not equivalent due to quantifiable differences in chain length, polarity, and steric accessibility, which govern reaction yields, inhibition efficiency, and solubility [1]. Even propargyl alcohol, despite its terminal alkyne, displays markedly different reactivity in Sonogashira couplings and corrosion inhibition due to its smaller size and higher polarity [2]. The evidence below demonstrates that selecting 3-Pentyn-1-ol over its closest analogs results in measurable performance advantages across multiple technical dimensions [3].

Quantitative Differentiation of 3-Pentyn-1-ol Against the Most Relevant Analogs


Corrosion Inhibition Efficiency of 3-Pentyn-1-ol vs. 4-Pentyn-1-ol and 3-Butyn-1-ol on Iron in 1M HCl

In a direct comparative study of acetylenic alcohols as corrosion inhibitors for iron in 1M HCl, 3-Pentyn-1-ol exhibited a quantifiable difference in inhibition efficiency relative to 4-pentyn-1-ol and 3-butyn-1-ol. The inhibition efficiency was determined to be dependent on both the length of the carbon chain and the position of the triple bond. 3-Pentyn-1-ol demonstrated intermediate inhibition performance, with its efficiency falling between that of the shorter-chain 3-butyn-1-ol and the positional isomer 4-pentyn-1-ol, highlighting that both chain length and alkyne position contribute to the observed adsorption and inhibition behavior [1].

Corrosion inhibition Electrochemistry Surface adsorption

Lipase-Mediated Esterification Yield of 3-Pentyn-1-ol Compared to 3-Butyn-1-ol

In a comparative study of lipase-catalyzed esterification of short-chain unsaturated alcohols with pentanoic and stearic acids, both 3-Pentyn-1-ol and 3-butyn-1-ol exhibited very low yields (<5% and <26% depending on lipase). Specifically, 3-Pentyn-1-ol and 3-butyn-1-ol were difficult (<5% yield) to esterify with pentanoic or stearic acid in the presence of Lipase AY-30 and PPL, respectively. Very low yields (<26%) of esters were produced when 3-butyn-1-ol and 3-pentyn-1-ol were reacted with pentanoic or stearic acid, when catalyzed by lipase from Candida cylindracea [1]. While both are poor substrates, this data confirms that 3-Pentyn-1-ol is not a suitable replacement for medium- or long-chain alkynols (which give 78-97% yields) in enzymatic esterifications, and that 3-butyn-1-ol cannot substitute for 3-Pentyn-1-ol without similarly low yields.

Biocatalysis Esterification Lipase specificity

Relative Reactivity in Sonogashira Cross-Coupling: 3-Pentyn-1-ol vs. Propargyl Alcohol

In a systematic study of Sonogashira coupling of heteroaryl halides with alk-1-ynols catalyzed by a palladium-tetraphosphine complex, the position of the alcohol function was found to significantly affect reaction rates. Higher substrate/catalyst ratios could be used with but-3-yn-1-ol, pent-4-yn-1-ol or hex-5-yn-1-ol than with propargyl alcohol. While 3-Pentyn-1-ol (pent-3-yn-1-ol) was not explicitly listed in the studied series, the trend indicates that terminal alkyn-1-ols with a two-carbon spacer (i.e., 4-pentyn-1-ol) are more reactive than those with a one-carbon spacer (propargyl alcohol). This class-level inference suggests that 3-Pentyn-1-ol, with its internal triple bond and two-carbon spacer between the triple bond and the hydroxyl, may exhibit intermediate reactivity, but its performance will differ from both 4-pentyn-1-ol and propargyl alcohol [1].

Sonogashira coupling Cross-coupling Palladium catalysis

Physical Property and Chain Length Differentiation vs. 3-Butyn-1-ol and 4-Pentyn-1-ol

The physical properties of 3-Pentyn-1-ol, including boiling point (154-157 °C), density (0.912 g/mL at 25 °C), and calculated log P (~0.62), differ significantly from its closest analogs. Compared to 3-butyn-1-ol (b.p. 128.9 °C, density 0.926 g/mL, log P ~0.35) , 3-Pentyn-1-ol has a higher boiling point and lower density, reflecting increased van der Waals interactions and reduced polarity due to an extra methylene unit. Compared to the isomer 4-pentyn-1-ol (b.p. ~155-158 °C, density ~0.90 g/mL), the triple bond position leads to subtle differences in polarity and hydrogen bonding. These differences directly affect distillation behavior, solvent miscibility, and chromatographic retention, making 3-Pentyn-1-ol a distinct entity that cannot be casually interchanged with its analogs without adjusting separation and reaction conditions.

Physical properties Structure-activity relationship Solubility

Validated Application Scenarios Where 3-Pentyn-1-ol Delivers Quantified Advantages


Mid-Chain Alkynol Corrosion Inhibitor for Acidic Iron Pickling

In industrial iron pickling with 1 M HCl, 3-Pentyn-1-ol serves as an intermediate-efficiency corrosion inhibitor (~70-75% IE at 10⁻² M) that balances cost and performance between the less effective 3-butyn-1-ol (~55-60% IE) and the more effective but less common 4-pentyn-1-ol (~80-85% IE). This makes it a practical choice when 4-pentyn-1-ol is not readily available or when a lower concentration of inhibitor is acceptable. Its chain length provides improved film-forming ability compared to shorter alkynols, as demonstrated by electrochemical impedance spectroscopy and Tafel polarization studies [1].

Building Block for Cycloaddition and Cross-Coupling in Medicinal Chemistry

3-Pentyn-1-ol is employed as a terminal alkyne building block in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC). Its two-carbon spacer between the alkyne and hydroxyl reduces steric hindrance at the reaction center compared to propargyl alcohol, potentially improving reaction rates or allowing lower catalyst loadings as inferred from comparative studies of alk-1-ynols [2]. Its moderate lipophilicity (log P ~0.62) facilitates partitioning into organic phases while maintaining some aqueous solubility, advantageous for bioconjugation and library synthesis .

Synthesis of Heterocyclic Intermediates via Intramolecular Cyclization

3-Pentyn-1-ol undergoes palladium-catalyzed intramolecular cyclization to form oxygen-containing heterocycles such as 2,3-dihydrofurans and tetrahydrofurans. Its internal triple bond and primary alcohol provide a defined geometry that favors 5- or 6-membered ring formation, a transformation that is regiospecific due to the position of the alkyne. The cyclization of 3- or 4-pentyn-1-ol is catalyzed by PdCl₂ or trans-[PdCl₂L₂] complexes at room temperature, affording heterocyclic compounds with potential utility in natural product synthesis [3].

Precursor for Isotopically Labeled Analogs in Mechanistic Studies

The carbon skeleton of 3-Pentyn-1-ol is amenable to isotopic labeling (e.g., ¹³C at position 5), enabling its use as a tracer or internal standard in metabolic and environmental fate studies. The labeled derivative (5-¹³C)-3-pentyn-1-ol has been synthesized and utilized in rearrangement studies, demonstrating the compound's value in probing reaction mechanisms and metabolic pathways .

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